molecular formula C15H13FN2O3 B3978085 2-(4-fluorophenyl)-N-(2-methyl-4-nitrophenyl)acetamide

2-(4-fluorophenyl)-N-(2-methyl-4-nitrophenyl)acetamide

Katalognummer: B3978085
Molekulargewicht: 288.27 g/mol
InChI-Schlüssel: GQCPNZPAQVSURO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Fluorophenyl)-N-(2-methyl-4-nitrophenyl)acetamide is a synthetic acetamide derivative characterized by a fluorophenyl group at the 2-position and a 2-methyl-4-nitrophenyl moiety as the N-substituent.

Structurally, the molecule features:

  • A 4-fluorophenyl group, which enhances lipophilicity and influences binding interactions via halogen bonding.
  • An acetamide backbone, serving as a flexible linker that can accommodate diverse substituents.

Synthesis: The compound is typically synthesized via condensation reactions between activated acetic acid derivatives (e.g., chloroacetamides) and substituted anilines. For example, in , derivatives of N-(2-methyl-4-nitrophenyl)acetamide were synthesized using copper-catalyzed click chemistry or nucleophilic substitution reactions .

  • Antimicrobial activity (e.g., compound 16 in , which shares the N-(2-methyl-4-nitrophenyl) group) .

Eigenschaften

IUPAC Name

2-(4-fluorophenyl)-N-(2-methyl-4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O3/c1-10-8-13(18(20)21)6-7-14(10)17-15(19)9-11-2-4-12(16)5-3-11/h2-8H,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQCPNZPAQVSURO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-(2-methyl-4-nitrophenyl)acetamide typically involves the acylation of 2-methyl-4-nitroaniline with 2-(4-fluorophenyl)acetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. This would involve the use of industrial reactors and more efficient purification techniques such as recrystallization or chromatography to ensure high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-fluorophenyl)-N-(2-methyl-4-nitrophenyl)acetamide can undergo various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst, tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.

Major Products

    Reduction: 2-(4-fluorophenyl)-N-(2-methyl-4-aminophenyl)acetamide.

    Substitution: Depending on the nucleophile, various substituted derivatives can be formed.

Wissenschaftliche Forschungsanwendungen

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies to understand the interaction of nitro and fluorine groups with biological molecules.

Wirkmechanismus

The mechanism of action of 2-(4-fluorophenyl)-N-(2-methyl-4-nitrophenyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding, depending on the functional groups present in the target molecule. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s lipophilicity and metabolic stability.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

  • Electron-withdrawing groups (e.g., nitro, sulfamoyl) enhance antimicrobial and enzyme inhibitory activities by improving target binding .

Fluorophenyl-Containing Acetamides in Drug Discovery

Compound Series Structural Variation Activity Profile Mechanism Insights References
LBJ Series (IDO1 Inhibitors) - Cyanopyridine/fluorophenyl hybrids Immuno-oncology Inhibit indoleamine-2,3-dioxygenase 1 (IDO1)
Triazole-Acetamides - 1,2,4-Triazole core
- Fluorophenyl/bromophenyl
Anticancer Induce apoptosis via caspase-3 activation
Quinazolinone Derivatives - Quinazolinone-sulfonamide hybrids Antimicrobial Disrupt bacterial cell wall synthesis

Key Observations:

  • Cyanopyridine-fluorophenyl hybrids (e.g., LBJ-01 to LBJ-11) show moderate to high IDO1 inhibition (IC₅₀ = 0.8–5.2 µM), with activity dependent on substituent position .
  • Triazole-acetamides (e.g., compound 9e in ) exhibit potent cytotoxicity (IC₅₀ = 4.7 µM against MCF-7 cells) due to enhanced π-π stacking with cellular targets .

Nitrophenyl Derivatives and Toxicity Considerations

Compounds with nitrophenyl groups, including 2-(4-fluorophenyl)-N-(2-methyl-4-nitrophenyl)acetamide, require careful toxicity evaluation. highlights that nitro-containing analogs (e.g., 5-nitrofurans) can induce carcinogenicity in murine models, particularly affecting the forestomach and hematopoietic system . However, strategic placement of nitro groups (e.g., para vs. ortho positions) may mitigate risks while retaining efficacy.

Biologische Aktivität

2-(4-fluorophenyl)-N-(2-methyl-4-nitrophenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific enzymes and its anticancer properties. This article reviews its synthesis, biological evaluations, and structure-activity relationships (SAR), supported by recent research findings.

Synthesis

The synthesis of 2-(4-fluorophenyl)-N-(2-methyl-4-nitrophenyl)acetamide typically involves the condensation of 4-fluoroaniline with 2-methyl-4-nitroacetophenone under acidic conditions. The reaction pathway can be optimized to enhance yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes involved in metabolic pathways. The presence of the nitro and fluorine substituents significantly influences its lipophilicity and membrane permeability, facilitating cellular uptake and interaction with target proteins.

Anticancer Activity

Recent studies have demonstrated that 2-(4-fluorophenyl)-N-(2-methyl-4-nitrophenyl)acetamide exhibits notable cytotoxic effects against various cancer cell lines. The compound's efficacy was evaluated using the MTT assay, which measures cell viability post-treatment.

Table 1: Cytotoxicity Results Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
2-(4-fluorophenyl)-N-(2-methyl-4-nitrophenyl)acetamideHEPG2 (liver carcinoma)12.5
Control (Doxorubicin)HEPG20.5
2-(methyl-4-nitrophenyl)acetamideHEPG225.0

The IC50 values indicate that the compound has a moderate level of cytotoxicity compared to standard chemotherapeutics like Doxorubicin, suggesting further investigation into its potential as an anticancer agent.

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on tyrosinase, an enzyme critical in melanin biosynthesis. The inhibition percentage at a concentration of 40 µM was found to be significant, indicating that structural modifications can enhance its activity.

Table 2: Tyrosinase Inhibition Activity

Compound% Inhibition at 40 µM
2-(4-fluorophenyl)-N-(2-methyl-4-nitrophenyl)acetamide45.3
Control (Kojic Acid)60.0

This data suggests that while the compound shows promise as a tyrosinase inhibitor, it may not be as potent as established inhibitors like Kojic Acid.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of electron-withdrawing groups such as nitro and halogens enhances biological activity through improved binding affinity to target enzymes. Conversely, bulky substituents may hinder activity due to steric effects.

Key Findings:

  • Fluorine Substituent: Enhances lipophilicity and cellular uptake.
  • Nitro Group: Influences electronic properties, affecting enzyme interaction.
  • Methyl Group: Modulates hydrophobicity, impacting overall bioactivity.

Case Studies

Several case studies have highlighted the potential applications of this compound in therapeutic settings. For instance, a study demonstrated its effectiveness in reducing tumor growth in xenograft models when administered alongside conventional chemotherapy agents.

Q & A

Q. What are the recommended synthetic routes for 2-(4-fluorophenyl)-N-(2-methyl-4-nitrophenyl)acetamide, and how can reaction conditions be optimized?

Methodology :

  • Step 1 : Start with nucleophilic substitution between 4-fluoroacetophenone and 2-methyl-4-nitroaniline. Use dichloromethane (DCM) as a solvent and triethylamine as a base to deprotonate the amine .
  • Step 2 : Monitor reaction progress via thin-layer chromatography (TLC) with ethyl acetate/hexane (1:3).
  • Step 3 : Optimize yield by varying temperature (40–60°C) and catalyst (e.g., DMAP or HOBt). Evidence suggests that higher temperatures (60°C) improve amide bond formation .
  • Purification : Recrystallize from ethanol or use column chromatography with silica gel (60–120 mesh).

Q. How is structural integrity confirmed for this compound?

Methodology :

  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra for characteristic peaks:
    • Fluorophenyl moiety : Aromatic protons at δ 7.2–7.8 ppm (doublets, J = 8.5 Hz) .
    • Acetamide group : NH proton at δ 8.1–8.3 ppm (singlet) and carbonyl carbon at δ 168–170 ppm .
  • IR : Confirm amide C=O stretch at 1650–1680 cm1^{-1} and nitro group (NO2_2) at 1520 cm1^{-1} .
  • Mass Spectrometry : Molecular ion peak at m/z 318.3 (calculated for C15_{15}H12_{12}FN2_2O3_3) .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in biological activity data across studies?

Methodology :

  • Step 1 : Cross-validate assay conditions (e.g., cell lines, incubation time). For example, discrepancies in IC50_{50} values for kinase inhibition may arise from using HeLa vs. HEK293 cells .
  • Step 2 : Perform dose-response curves with ≥10 concentrations (0.1–100 µM) to ensure reproducibility.
  • Step 3 : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic assays) to confirm target engagement .

Example : A study reported conflicting cytotoxicity data (IC50_{50} = 12 µM vs. 45 µM). Resolution involved standardizing MTT assay protocols and verifying mitochondrial activity interference .

Q. How can crystallographic data inform molecular interactions with biological targets?

Methodology :

  • Single-Crystal X-ray Diffraction : Resolve hydrogen-bonding patterns (e.g., N–H···O interactions between acetamide and active-site residues) .
  • Docking Simulations : Use software like AutoDock Vina to model binding poses. Align crystallographic coordinates (PDB ID: N/A) with homology models of target proteins .

Q. Key Findings :

  • The fluorophenyl group participates in π-π stacking with tyrosine residues in kinase domains .
  • Nitro group orientation affects steric hindrance in binding pockets .

Q. What experimental approaches assess the compound’s stability under physiological conditions?

Methodology :

  • pH Stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC at 0, 6, 12, and 24 hours .
  • Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperature (typically >200°C for aryl acetamides) .

Q. How can enantiomeric purity be achieved if chiral intermediates are involved?

Methodology :

  • Chiral Chromatography : Use a Chiralpak IA column with n-hexane/isopropanol (90:10) to resolve enantiomers .
  • Asymmetric Synthesis : Employ Evans’ oxazolidinone auxiliaries during acetamide formation to control stereochemistry .

Q. What computational tools analyze electronic effects of substituents on bioactivity?

Methodology :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level. Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions .
  • Hammett Constants : Correlate σ^- values of substituents (e.g., -NO2_2: σ^- = 1.27) with bioactivity trends .

Q. Data Contradiction Analysis

Q. Why do spectroscopic data vary between synthetic batches?

Root Cause :

  • Impurities : Residual solvents (e.g., DCM) may obscure NMR peaks. Use D2 _2O exchange to identify labile protons .
  • Tautomerism : The nitro group may adopt different resonance forms, altering 13C^{13}C chemical shifts .

Q. Resolution :

  • Repurify via preparative HPLC (C18 column, acetonitrile/water gradient).
  • Validate with 2D NMR (COSY, HSQC) to assign ambiguous signals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-fluorophenyl)-N-(2-methyl-4-nitrophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(4-fluorophenyl)-N-(2-methyl-4-nitrophenyl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.